Cas no 1261501-82-9 (Methyl 2-(2-chloro-4-cyanophenyl)acetate)
Methyl 2-(2-chloro-4-cyanophenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-chloro-4-cyanophenylacetate
- methyl 2-(2-chloro-4-cyanophenyl)acetate
- (2-chloro-4-cyanophenyl)acetic acid methyl ester
- CS-0227153
- 1261501-82-9
- GINMVJXFKHWHPJ-UHFFFAOYSA-N
- F85879
- SCHEMBL14810013
- Methyl 2-(2-chloro-4-cyanophenyl)acetate
-
- Inchi: 1S/C10H8ClNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3
- InChI Key: GINMVJXFKHWHPJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C#N)C=CC=1CC(=O)OC
Computed Properties
- Exact Mass: 209.0243562 g/mol
- Monoisotopic Mass: 209.0243562 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.1
- Molecular Weight: 209.63
Methyl 2-(2-chloro-4-cyanophenyl)acetate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A015030498-250mg |
Methyl 2-chloro-4-cyanophenylacetate |
1261501-82-9 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A015030498-500mg |
Methyl 2-chloro-4-cyanophenylacetate |
1261501-82-9 | 97% | 500mg |
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| Alichem | A015030498-1g |
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1261501-82-9 | 97% | 1g |
$1490.00 | 2023-09-03 | |
| Ambeed | A1658326-100mg |
Methyl 2-(2-chloro-4-cyanophenyl)acetate |
1261501-82-9 | 98% | 100mg |
$138.0 | 2024-04-25 | |
| Ambeed | A1658326-250mg |
Methyl 2-(2-chloro-4-cyanophenyl)acetate |
1261501-82-9 | 98% | 250mg |
$233.0 | 2024-04-25 | |
| Ambeed | A1658326-1g |
Methyl 2-(2-chloro-4-cyanophenyl)acetate |
1261501-82-9 | 98% | 1g |
$629.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297823-250mg |
Methyl 2-(2-chloro-4-cyanophenyl)acetate |
1261501-82-9 | 98% | 250mg |
¥6215.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297823-500mg |
Methyl 2-(2-chloro-4-cyanophenyl)acetate |
1261501-82-9 | 98% | 500mg |
¥10137.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297823-1g |
Methyl 2-(2-chloro-4-cyanophenyl)acetate |
1261501-82-9 | 98% | 1g |
¥22039.00 | 2024-08-09 | |
| abcr | AB600661-250mg |
Methyl 2-(2-chloro-4-cyanophenyl)acetate; . |
1261501-82-9 | 250mg |
€409.70 | 2024-04-20 |
Methyl 2-(2-chloro-4-cyanophenyl)acetate Suppliers
Methyl 2-(2-chloro-4-cyanophenyl)acetate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Methyl 2-(2-chloro-4-cyanophenyl)acetate
Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS No. 1261501-82-9): An Overview of Its Synthesis, Properties, and Applications
Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS No. 1261501-82-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a methyl ester group, a chlorinated benzene ring, and a cyano group. These functional groups contribute to its diverse chemical reactivity and potential applications.
The synthesis of methyl 2-(2-chloro-4-cyanophenyl)acetate typically involves the reaction of 2-chloro-4-cyanobenzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity levels.
One of the key properties of methyl 2-(2-chloro-4-cyanophenyl)acetate is its solubility in various organic solvents, including dichloromethane, ethyl acetate, and acetonitrile. This solubility profile makes it an ideal intermediate for further chemical transformations. Additionally, the compound exhibits good thermal stability, which is crucial for its use in industrial processes and laboratory-scale reactions.
In the context of pharmaceutical research, methyl 2-(2-chloro-4-cyanophenyl)acetate has been explored as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have utilized this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are implicated in several cancers and inflammatory disorders.
The cyano group present in methyl 2-(2-chloro-4-cyanophenyl)acetate can be readily converted into other functional groups through various chemical transformations. For example, hydrolysis of the cyano group yields a carboxylic acid derivative, which can be further modified to produce amides or esters. These derivatives have shown promise in the development of new therapeutic agents with improved pharmacological properties.
In materials science, methyl 2-(2-chloro-4-cyanophenyl)acetate has been investigated for its potential use in the synthesis of advanced polymers and coatings. The presence of both aromatic and aliphatic functionalities makes it an attractive monomer for polymerization reactions. Researchers at MIT have reported the successful synthesis of copolymers using this compound as one of the monomers, resulting in materials with enhanced mechanical properties and thermal stability.
The environmental impact of methyl 2-(2-chloro-4-cyanophenyl)acetate is an important consideration for its industrial application. Studies have shown that proper handling and disposal methods can minimize any potential environmental risks associated with its use. Additionally, efforts are being made to develop more sustainable synthetic routes that reduce waste generation and energy consumption.
In conclusion, methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS No. 1261501-82-9) is a valuable compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique structural features and chemical reactivity make it an essential building block for the development of novel molecules and materials with diverse functionalities. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.
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